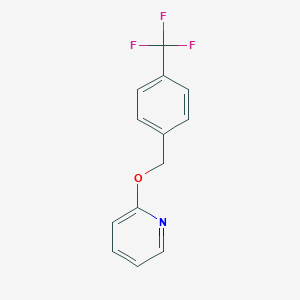
2-Pyridinyl 4-(trifluoromethyl)benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinyl 4-(trifluoromethyl)benzyl ether, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying G protein-coupled receptors (GPCRs). In
Wirkmechanismus
2-Pyridinyl 4-(trifluoromethyl)benzyl ether works by binding to the allosteric site on GPCRs, which can cause a conformational change in the receptor. This change can either enhance or inhibit the activity of the receptor, depending on the specific GPCR being studied. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to be particularly effective at modulating the activity of the adenosine A2A receptor, which is involved in regulating blood flow and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether depend on the specific GPCR being studied. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to enhance the activity of the adenosine A2A receptor, which can lead to increased blood flow and reduced inflammation. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has also been shown to inhibit the activity of the dopamine D2 receptor, which is involved in regulating reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyridinyl 4-(trifluoromethyl)benzyl ether as a tool for studying GPCRs is its selectivity for the allosteric site. This allows researchers to modulate the activity of specific receptors without affecting other signaling pathways. However, one limitation of using 2-Pyridinyl 4-(trifluoromethyl)benzyl ether is that it can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 2-Pyridinyl 4-(trifluoromethyl)benzyl ether. One area of interest is developing new synthetic methods for 2-Pyridinyl 4-(trifluoromethyl)benzyl ether that are more efficient and scalable. Another area of interest is exploring the potential therapeutic applications of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether, particularly in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether on different GPCRs and to identify potential side effects or limitations of its use.
Synthesemethoden
2-Pyridinyl 4-(trifluoromethyl)benzyl ether can be synthesized by reacting 2-pyridinylmagnesium bromide with 4-(trifluoromethyl)benzyl chloride. This reaction takes place in the presence of a palladium catalyst and a phosphine ligand. The resulting product is 2-Pyridinyl 4-(trifluoromethyl)benzyl ether, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been used as a tool for studying GPCRs, which are a class of membrane proteins that play a crucial role in signal transduction. GPCRs are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to bind selectively to a specific site on GPCRs, known as the allosteric site, which can modulate the activity of the receptor.
Eigenschaften
Molekularformel |
C13H10F3NO |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-6-4-10(5-7-11)9-18-12-3-1-2-8-17-12/h1-8H,9H2 |
InChI-Schlüssel |
WDCPBRUOSNUXPL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



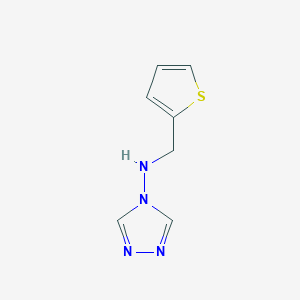
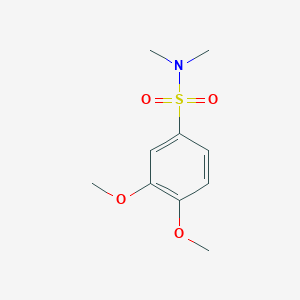

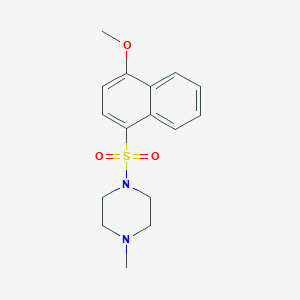

![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)




![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
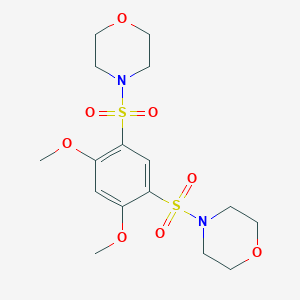
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)